molecular formula C9H10F3NO3S B1443447 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine CAS No. 1284826-39-6

2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine

Cat. No.: B1443447
CAS No.: 1284826-39-6
M. Wt: 269.24 g/mol
InChI Key: MREOPMZJNSWBQS-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine is a chemical building block of interest in pharmaceutical and agrochemical research. This compound features a phenoxyethanamine scaffold bearing a trifluoromethylsulfonyl group, a moiety known to significantly influence the properties of organic molecules . The incorporation of a trifluoromethyl group is a established strategy in modern drug design, as it can enhance a compound's metabolic stability, lipophilicity, and membrane permeability . The sulfonyl group can act as a phosphate mimic or contribute to binding with biological targets through strong electron-withdrawing effects and hydrogen bonding . The primary amine on the ethanamine chain provides a handle for further synthetic modification, allowing researchers to create amides, sulfonamides, or other derivatives . As such, this reagent is a valuable intermediate for constructing more complex molecules for screening in drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3S/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREOPMZJNSWBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Aromatic Precursors

A common and effective approach to prepare 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine involves nucleophilic aromatic substitution (S_N2) of a halogenated aromatic sulfonyl derivative with an appropriate ethanamine derivative.

  • Starting Materials:

    • 2-chloro-4-(trifluoromethylsulfonyl)benzene or related halogenated trifluoromethylsulfonylbenzenes.
    • 2-aminoethanol or protected ethanamine derivatives such as Boc-protected 2-chloroethanamine.
  • Reaction Conditions:

    • Use of potassium carbonate (K2CO3) as a base to deprotonate the phenol or amine nucleophile.
    • Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) to facilitate nucleophilic substitution.
    • Moderate heating or room temperature stirring under inert atmosphere (nitrogen) to promote reaction.
  • Mechanism:

    • The nucleophile (ethanamine or its protected form) attacks the electron-deficient aromatic ring bearing the trifluoromethylsulfonyl substituent, displacing the halogen atom via S_N2 mechanism to form the aryl ether linkage.
  • Example:

    • Boc-protected 2-chloroethanamine (carbamate intermediate) reacts with 4-(trifluoromethylsulfonyl)phenol under K2CO3 to give the protected aryl ether intermediate, which upon deprotection yields the target ethanamine derivative.

Protection and Deprotection Strategies

  • Boc Protection:

    • To improve selectivity and yield, 2-chloroethanamine is often protected as its Boc-carbamate derivative before nucleophilic substitution.
    • This prevents side reactions involving the free amine and allows for cleaner ether formation.
  • Deprotection:

    • Following the substitution step, Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free ethanamine.

Catalytic Reduction Steps

  • In some synthetic routes, nitro-substituted precursors are first formed, followed by catalytic reduction to obtain the amine functionality.
  • For example, 2-chloro-5-nitrobenzotrifluoride undergoes nucleophilic substitution with a phenol derivative, followed by catalytic hydrogenation using hydrazine hydrate and palladium on carbon (Pd/C) to reduce the nitro group to the amino group.

Alternative Synthetic Routes Involving Isocyanate Intermediates

  • Some advanced synthetic strategies employ reaction of the intermediate aryl ether amines with methyl 2-isocyanatobenzoate to form urea or carbamate derivatives, followed by hydrolysis to carboxylic acid analogues.
  • These methods are useful for generating analogues and derivatives but can be adapted for the preparation of the parent compound by appropriate choice of reagents.

Summary of Key Synthetic Steps in Tabular Form

Step Starting Material / Intermediate Reagents/Conditions Product / Intermediate Notes
1 2-chloroethanamine Boc2O, base (e.g., NaHCO3) Boc-protected 2-chloroethanamine Protection of amine to prevent side reactions
2 Boc-protected 2-chloroethanamine + 4-(trifluoromethylsulfonyl)phenol K2CO3, MeCN, N_2 atmosphere, RT to reflux Boc-protected this compound Nucleophilic aromatic substitution
3 Boc-protected aryl ether intermediate Acidic deprotection (e.g., TFA in DCM) This compound Removal of Boc protecting group
4 Nitro-substituted aromatic precursor (optional) Hydrazine hydrate, Pd/C catalyst, H_2 Amino-substituted aryl ether Catalytic reduction of nitro group to amine

Research Findings and Optimization Notes

  • Yield and Purity: The use of protected amine intermediates (Boc protection) significantly improves the yield and purity of the final product by minimizing side reactions and polymerization.
  • Solvent Choice: Aprotic solvents such as acetonitrile or DMF are preferred for nucleophilic substitution to enhance reaction rates and selectivity.
  • Base Selection: Potassium carbonate is commonly used due to its mild basicity and compatibility with sensitive functional groups.
  • Catalytic Reduction: Hydrazine hydrate with Pd/C is effective for reduction of nitro groups without affecting the trifluoromethylsulfonyl moiety.
  • Temperature Control: Reactions are often carried out at room temperature to moderate heat (up to 60°C) to balance reaction rate and avoid decomposition.

Additional Considerations

  • The trifluoromethylsulfonyl group is stable under the reaction conditions described, allowing for selective transformations on the aromatic ring and side chains.
  • Oxidation or reduction of the trifluoromethylsulfonyl group is generally avoided during synthesis to maintain the desired functional group.
  • The final compound can be purified by standard chromatographic techniques such as silica gel column chromatography using gradients of ethyl acetate and hexanes.

Chemical Reactions Analysis

2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy . The compound may act on various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Insights:

Compounds with -OCF₃ () exhibit high σ-receptor affinity, suggesting that electronic effects dominate over steric bulk in receptor interactions.

Antiproliferative Activity :

  • DPPE and dec-DPPE inhibit tumor growth via histamine receptor antagonism rather than PKC inhibition . The target compound’s -SO₂CF₃ group may improve selectivity for AEBS due to stronger hydrogen-bonding capacity.

Research Findings and Data Tables

Table 1: Receptor Binding and Antiproliferative Data for Key Analogs

Compound IC₅₀ (MCF-7 Cells) Kᵢ (Histamine Receptor) σ-Receptor Kᵢ (σ₁/σ₂)
DPPE 4.5 µM 0.83 µM N/A
dec-DPPE 15 µM 6.6 µM N/A
2-[4-(Trifluoromethoxy)phenyl]ethanamine N/A N/A 25 nM / 80 nM

Table 2: Physicochemical Properties

Compound logP (Predicted) Molecular Weight (g/mol) Solubility (mg/mL)
This compound 2.1 289.3 1.2 (PBS)
DPPE 3.5 341.9 0.8 (DMSO)
2-[4-(Trifluoromethoxy)phenyl]ethanamine 2.5 205.2 2.5 (EtOH)

Biological Activity

2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine is a chemical compound with the molecular formula C9H10F3NO3S and a molecular weight of 269.24 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the presence of a trifluoromethylsulfonyl group, which enhances its lipophilicity and metabolic stability. These properties are critical for improving bioavailability and efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby modulating biological processes.
  • Receptor Interaction : It has potential interactions with receptors that could lead to therapeutic effects in conditions such as inflammation or cancer.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial drug development .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial activity. For instance, studies have shown that derivatives of similar trifluoromethyl compounds exhibit potent activity against various pathogens at concentrations around 50 mg/L .

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of several trifluoromethyl-containing compounds against Xanthomonas oryzae (Xoo), revealing that oxidized derivatives showed enhanced activity compared to their thioether counterparts. The results indicated that structural modifications could lead to improved antibacterial properties, suggesting a similar pathway for this compound .
  • Pharmacokinetic Profile : In a comparative analysis with other compounds, it was noted that the trifluoromethylsulfonyl group contributes to favorable pharmacokinetic properties, enhancing the compound's potential as a therapeutic agent.

Research Findings

A table summarizing key findings from various studies on the biological activity of this compound is presented below:

Study Focus Key Findings
Synthesis & ApplicationsCompound used in organic synthesis; potential for drug development due to unique properties.
Antimicrobial ActivityExhibits significant antibacterial activity; effective against Xoo at concentrations of 50 mg/L.
Mechanism of ActionPotential interactions with enzymes and receptors; enhances lipophilicity and stability.

Q & A

Basic: What synthetic strategies are effective for preparing 2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine, and how do reaction conditions influence yield?

Answer:

  • Key Routes : Suzuki-Miyaura cross-coupling is a viable method for constructing aryl ether linkages, as demonstrated in the synthesis of analogous ortho-phenoxyethylamines (e.g., 2-[2-(thiazol-5-yl)phenoxy]ethanamine with 78–99% yields) .
  • Critical Parameters :
    • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).
    • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency.
    • Temperature : Optimize between 80–110°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR :
    • The trifluoromethylsulfonyl group deshields adjacent protons, causing distinct splitting patterns (e.g., para-substituted aromatic protons at δ 7.5–8.0 ppm) .
    • 19F NMR confirms the presence of the -SO₂CF₃ group (δ -70 to -80 ppm).
  • IR Spectroscopy : Strong absorption bands for sulfonyl (S=O, 1350–1150 cm⁻¹) and C-F (1100–1000 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₉H₁₀F₃NO₃S) .

Advanced: How does the trifluoromethylsulfonyl group modulate electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Effects : The -SO₂CF₃ group increases electrophilicity of the aromatic ring, directing nucleophilic attacks to meta/para positions. This enhances stability against oxidative degradation .
  • Impact on Reactivity :
    • Reduces basicity of the ethanamine moiety due to electron withdrawal.
    • Facilitates SNAr reactions for further functionalization (e.g., substitution with heterocycles) .
  • Comparative Data : Analogues lacking -SO₂CF₃ (e.g., 2-[4-methoxyphenoxy]ethanamine) exhibit lower thermal stability and altered solubility profiles .

Advanced: How can contradictions in biological activity data across assays be resolved?

Answer:

  • Assay-Specific Factors :
    • Cellular Models : Differences in membrane permeability (e.g., logP of ~2.5 for similar ethanamines) affect intracellular accumulation .
    • pH Sensitivity : The amine group’s protonation state (pKa ~9.5) influences receptor binding in varying pH conditions .
  • Mitigation Strategies :
    • Use orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for functional activity) .
    • Validate results with structural analogs (e.g., tamoxifen derivatives with comparable aryl-ether scaffolds) .

Basic: What storage and handling protocols ensure stability of this compound?

Answer:

  • Storage :
    • Temperature: 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl group .
    • Humidity: Desiccate with silica gel to avoid moisture-induced degradation.
  • Handling :
    • PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
    • Ventilation: Use fume hoods to mitigate inhalation risks (volatility data from analogues: boiling point ~210°C) .

Advanced: How can computational modeling predict target binding modes for this compound?

Answer:

  • Docking Studies :
    • Use software like AutoDock Vina to simulate interactions with targets (e.g., estrogen receptors, based on structural similarity to tamoxifen derivatives) .
    • Key residues: Compare with known ligands (e.g., hydrogen bonding with Asp351 in ERα) .
  • QSAR Analysis :
    • Correlate substituent effects (e.g., -SO₂CF₃ vs. -OCH₃) with activity using Hammett σ constants (σ = 3.2 for -SO₂CF₃) .
    • Validate predictions with in vitro assays (e.g., competitive binding assays) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine
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2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine

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